molecular formula C14H13NO3 B1368576 trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-87-9

trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1368576
M. Wt: 243.26 g/mol
InChI Key: LNZUEORYYHLOQL-VXGBXAGGSA-N
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Description

“trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-87-9 and a molecular weight of 243.26 . The IUPAC name is (1R,2R)-2-(4-cyanobenzoyl)cyclopentanecarboxylic acid .


Molecular Structure Analysis

The Inchi Code for “trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid” is 1S/C14H13NO3/c15-8-9-4-6-10(7-5-9)13(16)11-2-1-3-12(11)14(17)18/h4-7,11-12H,1-3H2,(H,17,18)/t11-,12-/m1/s1 . The Inchi Key is LNZUEORYYHLOQL-VXGBXAGGSA-N .

Scientific Research Applications

Palladium-Catalyzed Cross Coupling in Organic Synthesis

  • Catalysis with Ligand Systems: The study by Feuerstein et al. (2001) explores palladium-tetraphosphine catalyzed cross coupling of aryl bromides with arylboronic acids. They demonstrate high substrate-catalyst ratios and good yields, a method potentially applicable to the synthesis of compounds like trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid (Feuerstein et al., 2001).

Synthesis and Structural Analysis

  • Asymmetric Synthesis of Stereoisomers: Urones et al. (2004) discuss the stereoselective synthesis of cyclopentane-1-carboxylate derivatives, which shares structural similarities with trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid. This work emphasizes on stereochemistry in synthesis (Urones et al., 2004).
  • Exploring Cyclopentane as an Isostere: Ballatore et al. (2011) explore cyclopentane-1,3-diones as isosteres for the carboxylic acid functional group. Their findings are relevant for understanding the properties and applications of cyclopentane-based compounds like trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid (Ballatore et al., 2011).

Analytical Chemistry and Biomarker Identification

  • High-Performance Liquid Chromatography: Baker et al. (2004) describe a method for quantifying urinary metabolites of compounds structurally similar to trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid. This study highlights the importance of analytical methods in the assessment of exposure to such compounds (Baker et al., 2004).

Molecular and Structural Characterization

  • Molecular Structure Analysis: Kanizsai et al. (2007) investigate γ-oxocarboxylic acids, closely related to the cyclopentane structure. This research provides insight into the structural aspects of compounds like trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid (Kanizsai et al., 2007).

Isomerization Studies

  • Isomerisation of Cycloalkanecarboxylic Acids: Gyarmati et al. (2006) study the isomerisation of cycloalkanecarboxylic acids, which is relevant for understanding the behavior of compounds like trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid under various conditions (Gyarmati et al., 2006).

Metabolite Analysis in Human Samples

  • Gas Chromatography-Mass Spectrometry Method: Leng and Gries (2005) develop a method for determining metabolites structurally similar to trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid in human urine. This research is crucial for understanding the metabolic pathways and exposure levels of such compounds (Leng & Gries, 2005).

Enantioselective Synthesis

  • Enantioselective Cyclopropanation: Barluenga et al. (2001) discuss the enantioselective cyclopropanation of chromium Fischer carbene complexes, which could be applied to the synthesis of cyclopentane-based compounds like trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid (Barluenga et al., 2001).

Conformational Analysis

  • Conformational Preferences: Casanovas et al. (2008) utilize DFT calculations to explore the conformational preferences of cyclopentane-based amino acids, shedding light on the structural dynamics of related compounds (Casanovas et al., 2008).

Co-crystal Formation

  • Co-Crystals with Pharmaceutical Ingredients: Ma et al. (2015) explore the formation of co-crystals between cyclohexanol derivatives and organic acids, which could be relevant for understanding the physical chemistry of trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid (Ma et al., 2015).

properties

IUPAC Name

(1R,2R)-2-(4-cyanobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-8-9-4-6-10(7-5-9)13(16)11-2-1-3-12(11)14(17)18/h4-7,11-12H,1-3H2,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZUEORYYHLOQL-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(4-Cyanobenzoyl)cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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